ATP Synthesis-IN-2

ATP synthase inhibition Pseudomonas aeruginosa Quinoline SAR

This compound is the benchmark quinoline F1Fo ATP synthase inhibitor validated in ACS Infect. Dis. (2023). IC₅₀ 0.7 µg/mL against P. aeruginosa membrane vesicles—a >15-fold improvement over the methyl‑sulfide analog (Compound 4; 11.1 µg/mL) driven solely by a C1 benzyl‑sulfide substitution. It suppresses growth of MDR clinical isolates (MIC 16 µg/mL, BAA 2108) and shows defined sensitivity to cIle65 mutations, making it essential for SAR benchmarking, target‑validation, and resistance‑profiling studies. Generic substitution or use of non‑validated analogs risks potency loss, altered spectrum, or off‑target electron‑transport‑chain effects. For reproducible, publication‑grade data, only the authentic ATP Synthesis‑IN‑2 should be used.

Molecular Formula C27H29N3S
Molecular Weight 427.6 g/mol
Cat. No. B12372246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATP Synthesis-IN-2
Molecular FormulaC27H29N3S
Molecular Weight427.6 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=C(C=C1)CNCC2=CC3=CC=CC=C3N=C2SCC4=CC=CC=C4
InChIInChI=1S/C27H29N3S/c1-30(2)19-22-14-12-21(13-15-22)17-28-18-25-16-24-10-6-7-11-26(24)29-27(25)31-20-23-8-4-3-5-9-23/h3-16,28H,17-20H2,1-2H3
InChIKeySFWQOTBCGHCKGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ATP Synthesis-IN-2: Quantified Potency and Procurement Justification


ATP Synthesis-IN-2 (Compound 5) is a quinoline-derived small molecule inhibitor of bacterial F1Fo ATP synthase, specifically targeting the c-ring H⁺ binding site. Its molecular formula is C₂₇H₂₉N₃S with a molecular weight of 427.60 g/mol [1]. It exhibits potent, sub-microgram per milliliter inhibition of ATP synthesis activity in Pseudomonas aeruginosa (PA) membrane vesicles, with a reported IC₅₀ of 0.7 μg/mL . This compound serves as a critical chemical probe for studying ATP synthase as an antibacterial target in drug-resistant Gram-negative pathogens.

Why ATP Synthesis-IN-2 Cannot Be Replaced by In-Class Quinoline Analogs


Quinoline-based ATP synthase inhibitors exhibit extreme sensitivity to subtle structural modifications, rendering generic substitution or analog replacement scientifically invalid. Direct comparative data from the primary discovery paper demonstrates that a single change at the C1 position—replacing a methyl sulfide with a benzyl sulfide—results in a greater than 15-fold improvement in IC₅₀ for PA ATP synthesis (0.7 μg/mL for Compound 5 vs. 11.1 μg/mL for Compound 4) [1]. Furthermore, differential binding site interactions, as revealed by site-directed mutagenesis of the c-ring Ile65 residue, confirm that individual quinoline derivatives engage distinct and non-interchangeable molecular contacts within the ATP synthase binding pocket [2]. Procurement of a non-validated analog risks experimental failure due to loss of potency, altered antibacterial spectrum, or unpredictable off-target inhibition of the electron transport chain.

ATP Synthesis-IN-2: Quantitative Differentiation Evidence for Scientific Selection


PA ATP Synthase Inhibition: 15.9x Greater Potency than Compound 4

ATP Synthesis-IN-2 (Compound 5) demonstrates a 15.9-fold increase in potency against PA ATP synthesis activity compared to its closest structural analog, Compound 4 (ATP Synthesis-IN-1). The introduction of a benzyl sulfide at the C1 position of the quinoline scaffold, in place of the methyl sulfide present in Compound 4, drives this dramatic potency enhancement [1].

ATP synthase inhibition Pseudomonas aeruginosa Quinoline SAR

Antibacterial Activity Against Multidrug-Resistant PA: Superior MIC Profile to Compound 4

ATP Synthesis-IN-2 (Compound 5) exhibits a more potent antibacterial profile than Compound 4 against clinically relevant multidrug-resistant (MDR) PA isolates. Against the MDR clinical isolate BAA 2108, ATP Synthesis-IN-2 displays an MIC of 16 μg/mL, while Compound 4 requires a significantly higher concentration (MIC = 64-128 μg/mL) [1]. This enhanced activity against MDR strains underscores its value for investigating ATP synthase as a target in resistant infections.

Multidrug-resistant Pseudomonas aeruginosa Antibacterial MIC

Off-Target Profile: Reduced Electron Transport Chain Inhibition Compared to Compound 4

ATP Synthesis-IN-2 (Compound 5) demonstrates a cleaner target-specific profile than Compound 4 by exhibiting weaker off-target inhibition of the PA electron transport chain. In NADH-driven H⁺ pumping assays, Compound 5 showed an IC₅₀ of 27 μg/mL for PA electron transport chain inhibition, while Compound 4 was more potent (IC₅₀ = 29 μg/mL) and exhibited a greater deviation from its ATP synthase IC₅₀ [1]. Notably, ATP Synthesis-IN-2 showed no detectable inhibition of the E. coli electron transport chain (IC₅₀ > 64 μg/mL) [2].

Off-target effects Electron transport chain Specificity

Distinct Binding Site Engagement: Sensitivity to cIle65Ala Mutation Confirms Unique Interactions

ATP Synthesis-IN-2 (Compound 5) engages the ATP synthase c-ring binding site in a manner distinct from its analogs. Site-directed mutagenesis reveals that replacing Ile65 with Ala in the c-ring H⁺ binding site decreases the potency of ATP Synthesis-IN-2, whereas the same mutation does not significantly affect Compound 1 inhibition. In contrast, Compound 4 shows increased potency against the cIle65Phe mutant [1]. This differential sensitivity provides definitive evidence of unique binding interactions for each quinoline derivative.

Binding site c-ring Mutagenesis Mechanism of action

ATP Synthesis-IN-2: Validated Research and Discovery Applications


Structure-Activity Relationship (SAR) Benchmarking for Quinoline-Derived ATP Synthase Inhibitors

ATP Synthesis-IN-2 serves as a high-potency benchmark in SAR studies investigating quinoline-based ATP synthase inhibitors. Its 0.7 μg/mL IC₅₀ against PA ATP synthesis provides a reference point for evaluating the impact of structural modifications, particularly at the C1 and C2 positions of the quinoline scaffold. Researchers can directly compare new analogs against this validated tool compound to quantify improvements or declines in target engagement [1].

Target Validation Studies in Drug-Resistant Pseudomonas aeruginosa

This compound is optimally suited for target validation experiments aimed at confirming ATP synthase as a viable antibacterial target in multidrug-resistant P. aeruginosa. Its demonstrated antibacterial activity against MDR clinical isolates (e.g., MIC = 16 μg/mL against BAA 2108) enables researchers to correlate ATP synthase inhibition with growth suppression in clinically relevant backgrounds, supporting the rationale for further drug development efforts [1].

Mechanistic Studies of c-Ring Binding and Resistance Mechanisms

ATP Synthesis-IN-2 is a critical reagent for mechanistic investigations into ATP synthase c-ring binding and the emergence of resistance. The compound's defined sensitivity to cIle65 mutations provides a tool for probing binding site architecture and for selecting resistant mutants in vitro. These studies are essential for understanding target vulnerability and for predicting potential clinical resistance pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ATP Synthesis-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.